molecular formula C22H30N6O4 B2453338 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-09-8

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2453338
CAS No.: 851941-09-8
M. Wt: 442.52
InChI Key: FJAWQISHDBIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-5-6-9-28-17(23-19-18(28)21(30)25(3)22(31)24(19)2)15-26-10-12-27(13-11-26)20(29)16-8-7-14-32-16/h7-8,14H,4-6,9-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAWQISHDBIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with promising biological activities. It features a purine core structure, which is common in various biologically active compounds. This article reviews the biological activity of this compound, including its potential mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula for this compound is C28H28N6O4C_{28}H_{28}N_{6}O_{4} with a molecular weight of approximately 512.57 g/mol. The structure includes a furan ring and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC28H28N6O4
Molecular Weight512.57 g/mol
PurityTypically 95%

Synthesis

The synthesis of This compound involves multi-step organic reactions. Each step must be carefully controlled to ensure high yields and purity:

  • Formation of the Purine Core: Utilizing established methods for synthesizing purines.
  • Introduction of Substituents: Employing coupling reactions to attach the furan and piperazine groups.
  • Purification: Techniques such as chromatography to isolate the final product.

Case Studies

Although direct studies on this specific compound are scarce, related compounds have shown significant biological activity:

  • Xanthine Derivatives: Many exhibit anti-inflammatory and anti-cancer properties through enzyme inhibition.
  • Piperazine Compounds: Known for their neuroprotective effects and potential as anxiolytics.

Research Findings

Research indicates that compounds with similar structures often display interesting pharmacological profiles. For instance:

Compound NameStructural FeaturesBiological Activity
1,3-DimethylxanthineXanthine derivativeCaffeine-like effects
7-MethylxanthineMethylated purineAntioxidant properties
4-(Furan-2-carbonyl)piperazinePiperazine derivativePotential neuroprotective effects

Scientific Research Applications

Overview

The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, characterized by its complex structure that includes a furan moiety and a piperazine ring. This unique architecture suggests various potential biological activities and therapeutic applications. This article explores the scientific research applications of this compound, focusing on its pharmacological effects, synthesis methods, and case studies.

Pharmacological Studies

Extensive pharmacological evaluations have been conducted to assess the activity of this compound:

Antidepressant Activity :
Studies reveal that derivatives similar to this compound act as CRF(1) receptor antagonists, which may benefit anxiety and depression treatment. For example, compounds in this series exhibited IC50 values in the low nanomolar range (e.g., 5.4 nM) for CRF(1) antagonism.

Anticancer Potential :
In vitro studies suggest that this compound can inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival.

Neuroprotective Effects :
Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, offering potential benefits in neurodegenerative diseases.

Case Study 1: CRF(1) Receptor Antagonism

A notable case study synthesized a series of purine derivatives to evaluate their effects on CRF(1) receptors. The findings indicated that specific modifications led to enhanced binding affinity and selectivity towards the receptor, paving the way for new antidepressant medications.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest.

Q & A

Q. What are the established synthetic routes for this compound, and how is structural confirmation achieved?

The synthesis involves nucleophilic substitution at the 8-position of the purine core. A similar protocol reacts a precursor (e.g., 8-PC) with propargyl tosylate in DMF using K₂CO₃ as a base, followed by extraction and recrystallization . Structural confirmation employs multinuclear NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Key NMR signals include the furan carbonyl resonance (~166 ppm in ¹³C NMR) and piperazine methylene protons (δ 2.58–3.72 ppm in ¹H NMR) . High-performance liquid chromatography (HPLC) with ≥95% purity is critical for validation .

Q. What methodologies are recommended for assessing purity, and how can contaminants be identified?

HPLC with UV detection is standard, as demonstrated in purine derivatives achieving >98% purity . Contaminants are identified via tandem techniques (LC-MS/GC-MS) or differential scanning calorimetry (DSC) to detect polymorphic impurities through melting point deviations .

Q. How do researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (e.g., anhydrous DMF, 24-hour stirring at room temperature) and purification steps (e.g., recrystallization from hot EtOAc) are critical . Batch-to-batch consistency is verified through melting point analysis and comparative NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing the furan-piperazine moiety?

IR spectroscopy identifies the furan carbonyl stretch (~1697 cm⁻¹) , while ¹H NMR resolves piperazine methylene protons (δ 2.58–3.72 ppm). ¹³C NMR confirms the furan-carbonyl linkage at ~166 ppm .

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic pathway?

Quantum chemical calculations (e.g., DFT) model transition states to identify rate-limiting steps. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing optimization time by 30–50% . Solvent effects and catalyst interactions are simulated to guide experimental design .

Q. When encountering conflicting NMR data between batches, what systematic approach resolves discrepancies?

Verify solvent deuteration and internal standard calibration. Use 2D NMR (HSQC, HMBC) to resolve signal overlap. For example, COSY clarified ambiguous piperazine protons (δ 3.50–3.52 ppm) in related compounds . Cross-validation with X-ray crystallography is advised if feasible .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Modify the piperazine acyl group (e.g., replacing furan-2-carbonyl with tetrahydrothiopyran-4-carbonyl) and assess bioactivity. shows such modifications yield derivatives with varying anticancer potency (e.g., compound 38 with 59% yield and 99% HPLC purity) .

Q. What experimental strategies address low yields in piperazine-functionalized purine derivatives?

Optimize stoichiometry (e.g., 1.1 equivalents of propargyl tosylate) and reaction time (24–48 hours). Alternative bases (e.g., Cs₂CO₃) or microwave-assisted synthesis may improve efficiency . For example, adjusting the acyl chloride coupling step increased yields from 39% to 74% in related compounds .

Q. How can researchers resolve discrepancies between HPLC purity and elemental analysis results?

Analyze the same aliquot via both methods. If HPLC indicates >99% purity but elemental analysis deviates, test for non-chromophoric impurities (e.g., inorganic salts) using ash content or ion chromatography . Residual solvents (e.g., DMF) are detectable via ¹H NMR integration .

Q. What in silico tools predict metabolic stability of this compound?

Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) and pharmacokinetic software (e.g., SwissADME) assess metabolic hotspots. For instance, the furan ring’s susceptibility to oxidation was predicted using DFT calculations of bond dissociation energies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
  • Characterization : Combine HPLC with mass spectrometry to differentiate isobaric impurities .
  • Data Analysis : Use software like MestReNova for NMR deconvolution and ACD/Labs for spectral simulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.